3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Overview
Description
The compound 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a complex organic molecule that is related to various research studies focusing on the synthesis and characterization of methoxy-substituted benzaldehydes. These studies provide insights into the molecular structure, synthesis, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves regioselective protection and reaction with other chemical entities. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding results between 67-75% . Another study synthesized a compound from the reaction of isothiochroman-4-one with benzaldehyde, indicating the versatility of benzaldehyde derivatives in chemical synthesis . Additionally, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene showcases the reactivity of methoxy-substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved, revealing a non-planar geometry of the bicyclic ring . These studies demonstrate the importance of structural analysis in understanding the properties of methoxy-substituted benzaldehydes.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of methoxy groups can affect the outcome of reactions, such as azo-hydrazone tautomerism and acid-base dissociation, as observed in the study of azo-benzoic acids . The antioxidant properties of these compounds, as determined by DPPH free radical scavenging tests, also highlight their potential in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzaldehydes are characterized by their spectroscopic signatures and molecular geometries. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans further elucidate the reactivity of these molecules . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
1. Solar Energy Applications
- Application Summary : This compound is used in the synthesis of a new asymmetrical Schiff base series, which are investigated for their potential in solar energy applications .
- Methods of Application : The compound is synthesized and its optical and mesomorphic characteristics are investigated. Techniques such as FT-IR, NMR spectroscopy, and elemental analyses are used to elucidate their molecular structures .
- Results : The results revealed that controlling the length of the terminal chain can be used to improve the series’ electric conductivity and optical absorption, making it suitable for solar energy applications .
2. Anticancer Agent Candidate
- Application Summary : The compound is used in the synthesis of a new hybrid compound, which is studied for its potential cytotoxic activity against breast cancer .
- Methods of Application : The compound is synthesized using a linker mode approach. Its potency against breast cancer is studied in silico using computational approaches, including molecular docking and MD simulation .
- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer .
For example, it could be used as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible MAGL inhibitors for cancer treatment .
For example, it could be used as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible MAGL inhibitors for cancer treatment .
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRMICJGUFLYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377467 | |
Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
CAS RN |
129047-38-7 | |
Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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